5-Iodobenzo[c][1,2,5]oxadiazole
Overview
Description
5-Iodobenzo[c][1,2,5]oxadiazole is a heterocyclic compound with the molecular formula C6H3IN2O. It is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound is characterized by the presence of an iodine atom attached to the benzene ring fused with an oxadiazole ring, making it a unique and valuable chemical entity .
Mechanism of Action
Target of Action
Oxadiazoles, the class of compounds to which it belongs, are known to have a wide range of applications and can interact with various biological targets .
Mode of Action
Oxadiazoles are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some oxadiazole derivatives have shown potential towards inhibition of Acinetobacter baumannii and indoleamine-2,3-dioxygenase 1 (IDO1) to enhance anti-tumor potency .
Biochemical Pathways
Oxadiazoles are known to affect various biochemical pathways, leading to downstream effects such as antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities .
Result of Action
Oxadiazoles are known to have a wide range of biological activities, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer effects .
Biochemical Analysis
Biochemical Properties
5-Iodobenzo[c][1,2,5]oxadiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit the activity of certain oxidoreductases, thereby modulating the redox state within cells. Additionally, it has been observed to bind to specific protein domains, influencing protein conformation and function .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles. Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound remains stable under standard laboratory conditions for extended periods. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and modulating immune responses. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The localization is often mediated by specific targeting signals or post-translational modifications that direct this compound to these compartments. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[c][1,2,5]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodoaniline with cyanogen bromide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production . The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Iodobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and advanced materials.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents are used.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which have applications in medicinal chemistry and material science .
Scientific Research Applications
5-Iodobenzo[c][1,2,5]oxadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromobenzo[c][1,2,5]oxadiazole
- 5-Chlorobenzo[c][1,2,5]oxadiazole
- 5-Fluorobenzo[c][1,2,5]oxadiazole
Uniqueness
Compared to its halogenated analogs, 5-Iodobenzo[c][1,2,5]oxadiazole exhibits unique properties due to the larger atomic size and higher electronegativity of iodine. These characteristics enhance its reactivity and binding affinity in biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-iodo-2,1,3-benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMQEVNIDXHTSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674159 | |
Record name | 5-Iodo-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51294-40-7 | |
Record name | 5-Iodo-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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